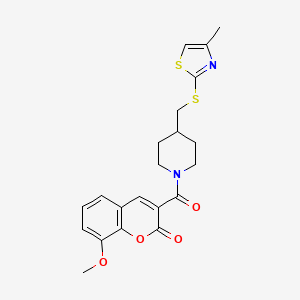
8-methoxy-3-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methoxy-3-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C21H22N2O4S2 and its molecular weight is 430.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 8-methoxy-3-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)-2H-chromen-2-one is a novel chemical entity that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A chromenone moiety, which is known for various biological activities.
- A thiazole ring, contributing to its pharmacological profile.
- A piperidine derivative that may enhance its bioactivity.
Antitumor Activity
Recent studies have indicated that compounds containing thiazole and chromenone moieties exhibit significant antitumor properties. The structure-activity relationship (SAR) analyses suggest that modifications at specific positions can enhance cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 8-methoxy-3-(4-(...)) | A431 (human epidermoid carcinoma) | < 10 | Induction of apoptosis via Bcl-2 inhibition |
| 8-methoxy-3-(4-(...)) | Jurkat (T-cell leukemia) | < 15 | Cell cycle arrest in G2/M phase |
Anticonvulsant Activity
The compound has shown potential anticonvulsant activity in preclinical models. The presence of the thiazole ring is crucial for enhancing this effect, as demonstrated in various analogs tested against seizure models.
Antiviral Activity
Preliminary screenings have suggested that derivatives of this compound may exhibit antiviral properties. The interaction with viral proteins and inhibition of replication pathways are areas of ongoing research.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by modulating key proteins such as Bcl-2.
- Cell Cycle Arrest : Studies indicate that it can cause cell cycle arrest, particularly in the G2/M phase, which is critical for cancer therapy.
- Inhibition of Viral Replication : For antiviral effects, the compound's ability to bind to viral proteins and disrupt their function is under investigation.
Study 1: Antitumor Efficacy
A study conducted on the efficacy of the compound against A431 and Jurkat cells revealed promising results. The IC50 values were significantly lower than those observed for standard chemotherapeutics, indicating a potential role in cancer treatment.
Study 2: Anticonvulsant Properties
In a model using pentylenetetrazole (PTZ)-induced seizures, the compound exhibited a protective effect, reducing seizure duration and frequency compared to control groups.
Propiedades
IUPAC Name |
8-methoxy-3-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-13-11-28-21(22-13)29-12-14-6-8-23(9-7-14)19(24)16-10-15-4-3-5-17(26-2)18(15)27-20(16)25/h3-5,10-11,14H,6-9,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUWDFGAEYETBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













